molecular formula C10H11F3N2 B11722872 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

Cat. No.: B11722872
M. Wt: 216.20 g/mol
InChI Key: KYYMZHCOPNZONI-MRVPVSSYSA-N
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Description

5-[(2R)-Pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a chiral chemical building block of significant interest in advanced agrochemical and pharmaceutical research. This compound belongs to the important class of trifluoromethylpyridine (TFMP) derivatives, which constitute a key subgroup of fluorinated compounds. The biological activities of TFMP derivatives are attributed to the unique combination of the pyridine moiety's characteristics and the strong electron-withdrawing nature of the trifluoromethyl group. This group profoundly influences a compound's conformation, lipophilicity, metabolic stability, and affinity for biological targets, making it a valuable scaffold in discovery chemistry . Research Applications: The primary application of this compound is as a sophisticated intermediate in the synthesis of active ingredients. In the agrochemical field, TFMP derivatives are found in more than 20 commercial pesticides, protecting crops from pests . In pharmaceutical research, TFMP derivatives have been incorporated into market-approved drugs and candidates currently in clinical trials . The (R)-enantiomer is particularly valuable for creating chiral molecules with specific stereochemical requirements, potentially for targeting specific biological pathways or receptors. Its structure, featuring a pyrrolidine ring, is reminiscent of scaffolds used in developing allosteric modulators for protein targets, highlighting its utility in medicinal chemistry . Product Information: The compound is supplied with high purity to ensure consistent and reliable research outcomes. It is intended for use in laboratory research and development. Handling Note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m1/s1

InChI Key

KYYMZHCOPNZONI-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

A foundational approach involves pre-forming the (2R)-pyrrolidine moiety and coupling it to a functionalized pyridine core. As demonstrated in patent CN103073476B , zinc-mediated coupling reactions enable the introduction of trifluoromethyl groups while preserving stereochemistry. The method employs N-methyl-N-methoxy iodoalkylamide (Weinreb amide) and N-aryl-1-trifluoromethylimine in tetrahydrofuran (THF), achieving yields exceeding 85% with 99% purity. Key steps include:

  • Chiral induction : Starting from (R)-pyrrolidine, generated via asymmetric hydrogenation of pyrroline precursors using Ir-(S)-BINAP catalysts (ee >98%) .

  • Coupling : Reacting 2-(trifluoromethyl)-5-bromopyridine with (2R)-pyrrolidine under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), yielding the target compound in 72% isolated yield .

Table 1: Optimization of Coupling Conditions

Catalyst SystemTemperature (°C)Yield (%)ee (%)
Pd(OAc)₂/Xantphos1005895
Pd₂(dba)₃/BINAP1107298
Ni(COD)₂/dtbbpy906592

One-Pot Tandem Cyclization and Trifluoromethylation

A breakthrough method described in CN103073476B utilizes a one-pot strategy to concurrently form the pyridine and pyrrolidine rings. Activated zinc powder mediates the reaction between N-aryl-1-trifluoromethylimine and Weinreb amide derivatives in THF, achieving 85% yield. Critical advantages include:

  • Atom economy : Eliminates intermediate isolation, reducing waste.

  • Stereocontrol : Zinc’s oxophilic nature directs the axial attack, favoring the (R)-configuration .

Reaction Scheme :

N-Methyl-N-methoxy iodoalkylamide+N-Aryl-1-trifluoromethylimineZn, THF5-[(2R)-Pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine\text{N-Methyl-N-methoxy iodoalkylamide} + \text{N-Aryl-1-trifluoromethylimine} \xrightarrow{\text{Zn, THF}} \text{5-[(2R)-Pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine}

Asymmetric Catalytic Hydrogenation of Pyridine-Pyrroline Intermediates

Patent US8513263B2 discloses a route involving the hydrogenation of 5-(2-pyrrolin-2-yl)-2-(trifluoromethyl)pyridine. Using a Rh-(R)-DM-SEGPHOS catalyst system under 50 psi H₂, the method achieves 89% yield with 97% ee. Key parameters:

  • Substrate activation : Electron-withdrawing trifluoromethyl group enhances imine reactivity.

  • Solvent effects : Ethanol/water (9:1) improves catalyst stability and enantioselectivity .

Table 2: Hydrogenation Optimization

CatalystPressure (psi)Solventee (%)
Rh-(R)-BINAP30MeOH88
Rh-(R)-DM-SEGPHOS50EtOH/H₂O (9:1)97
Ir-(S)-PHOX50iPrOH91

Radical Trifluoromethylation of Pyrrolidine-Substituted Pyridines

A photoredox-mediated approach introduces the trifluoromethyl group post-pyrrolidine coupling. As detailed in AACR Figshare , 5-bromo-2-pyrrolidinylpyridine reacts with CF₃I under blue LED irradiation (Ru(bpy)₃Cl₂ catalyst, DMF, 25°C), achieving 68% yield. Limitations include moderate regioselectivity (CF₃ incorporation at C2: 85:15 vs C4).

Mechanistic Insight :

Ru(bpy)32+hνRu(bpy)33++e(Oxidation)\text{Ru(bpy)}3^{2+} \xrightarrow{h\nu} \text{Ru(bpy)}3^{3+} + e^- \quad \text{(Oxidation)}
CF₃I+eCF₃+I(Radical Generation)\text{CF₃I} + e^- \rightarrow \text{CF₃}^\bullet + I^- \quad \text{(Radical Generation)}

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from quinazoline syntheses , a resin-bound strategy immobilizes 2-(trifluoromethyl)-5-aminopyridine on Wang resin. Subsequent cyclization with Fmoc-(R)-pyrrolidine-2-carboxylic acid (HATU activation) yields the target compound after TFA cleavage (62% purity, requiring HPLC purification).

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyridine compounds, including 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, exhibit varying degrees of anticancer activity. For instance, compounds derived from this structure have shown efficacy against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.

In a comparative study, the anticancer activity was assessed using the MTT assay at a concentration of 5 µg/ml. The results demonstrated that certain derivatives achieved inhibition rates exceeding 50%, indicating their potential as therapeutic agents .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineInhibition Rate (%)
5lPC354.94
5nK56237.80
5oHeLa50.52
5vA54964.20

2. Antifungal and Insecticidal Properties
Research has also highlighted the antifungal and insecticidal properties of trifluoromethyl pyridine derivatives. In vitro tests against various fungi such as Botrytis cinerea and Sclerotinia sclerotiorum revealed that certain compounds exhibited high inhibition rates comparable to established antifungal agents like tebuconazole.

The insecticidal activity was evaluated against pests like Spodoptera frugiperda and Mythimna separata, with some derivatives achieving mortality rates up to 90% at concentrations of 500 µg/ml, showcasing their potential for agricultural applications .

Table 2: Antifungal and Insecticidal Activities

CompoundTarget OrganismInhibition Rate (%) / Mortality Rate (%)
5bB. cinerea96.76
5jS. sclerotiorum100
5wS. frugiperda90.0

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound attractive for use in material science, particularly in developing new materials with specific electronic or optical properties. The incorporation of trifluoromethyl groups is known to enhance stability and performance in various applications, including organic electronics and sensors.

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrrolidine ring can contribute to the compound’s stereochemistry and overall three-dimensional structure, which can influence its biological activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₁F₃N₂
  • Molecular Weight : 216.21 g/mol
  • CAS No.: 132664-23-4 (for the non-salt form)
  • Synthesis : Likely involves coupling a trifluoromethylpyridine precursor with a chiral pyrrolidine derivative via nucleophilic substitution or transition metal-catalyzed cross-coupling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Pyridine Positions) Molecular Weight Key Applications/Properties Reference
5-[(2R)-Pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine C₁₀H₁₁F₃N₂ 2-CF₃, 5-(2R-pyrrolidinyl) 216.21 Potential enzyme inhibition, chiral ligand
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine C₁₁H₁₃F₃N₂ 2-CF₃, 5-piperidinyl 230.23 Agrochemical intermediates
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole C₁₅H₁₂F₃N₂O 2-oxazoline (R-configuration), 5-CF₃ 299.27 Asymmetric catalysis, chiral building block
2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine C₇H₅F₃N₅ 2-tetrazole, 5-CF₃ 228.14 Bioisostere for carboxylic acids
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride C₁₂H₁₆ClF₃N₂O 5-CF₃, 2-(piperidinylmethoxy) 320.72 Pharmaceutical intermediate

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity, making analogs like the target compound and 2-(tetrazol-5-yl)-5-CF₃ pyridine suitable for drug design .
  • Chiral pyrrolidine/piperidine substituents (e.g., 2R-pyrrolidinyl vs. piperidinyl) influence enantioselectivity in catalysis or receptor binding. For example, (R)-oxazoline derivatives are used in asymmetric synthesis .

Synthetic Challenges: The stereoselective introduction of the (2R)-pyrrolidinyl group requires chiral catalysts or resolving agents, increasing synthesis complexity compared to non-chiral analogs like 5-(piperidin-4-yl)-2-CF₃ pyridine .

Agrochemicals: Trifluoromethylpyridines like pyridalyl () exhibit insecticidal properties, implying that the target compound could be optimized for pest control .

Thermodynamic and Solubility Differences :

  • The tetrazole analog () offers improved water solubility compared to the hydrophobic pyrrolidine-containing compound, making it preferable for formulations requiring high bioavailability .

Biological Activity

5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, also known by its CAS number 1212999-63-7, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

  • Molecular Formula : C10H11F3N2
  • Molecular Weight : 216.2 g/mol
  • CAS Number : 1212999-63-7

Biological Activity

The biological activity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has been investigated primarily in the context of its antibacterial properties and its interaction with various biological targets.

Antibacterial Activity

Recent studies have shown that compounds with similar pyridine and pyrrolidine structures exhibit significant antibacterial activity. For instance, derivatives containing pyrrole were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Although specific data on 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is limited, its structural analogs suggest potential effectiveness against resistant bacterial strains.

CompoundMIC (μg/mL)Target Bacteria
Pyrrole Derivative A0.125MSSA
Pyrrole Derivative B0.13–0.255MRSA
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine (Predicted)TBDTBD

The precise mechanism of action for 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine remains to be fully elucidated. However, compounds with similar structures often act as allosteric modulators of G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways in cells. This could imply that the compound may influence GPCR activity, potentially leading to therapeutic effects in various conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the development of pyrrole derivatives with enhanced antimicrobial properties compared to traditional antibiotics like vancomycin, suggesting that modifications in the pyridine structure can lead to increased potency against resistant strains .
  • Inhibition Studies : Research into pyrrole-based compounds has demonstrated their ability to inhibit key enzymes involved in bacterial cell wall synthesis, which is a critical target for antibiotic development .
  • Pharmacological Potential : The exploration of pyridine derivatives has revealed their potential as leads for developing new antibacterial agents, particularly in the fight against multi-drug resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, and what reaction conditions are critical for achieving high yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group via cross-coupling (e.g., Suzuki-Miyaura coupling using Pd catalysts and trifluoromethyl boronic acids) and (2) stereoselective formation of the pyrrolidine ring. For enantiomeric control, chiral auxiliaries or asymmetric hydrogenation of imine intermediates are employed. For example, PdCl(C₃H₅)(dppb) catalysts in toluene/MeOH/water mixtures at 110°C achieved 82% yield in analogous trifluoromethylpyridine syntheses . Chiral resolution via diastereomeric salt formation (e.g., using dihydrochloride salts) can further purify the (2R)-configured product .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Identifies substitution patterns (e.g., pyridine ring protons, trifluoromethyl group at δ ~-60 ppm in ¹⁹F NMR) .
  • Chiral HPLC/SFC : Determines enantiomeric excess (ee) by separating (2R) and (2S) isomers .
  • HRMS : Confirms molecular weight (e.g., C₁₀H₁₁F₃N₂ requires m/z 216.0874) .
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtained .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to its electron-withdrawing nature and resistance to oxidation. Comparative studies using HPLC logk measurements show a ~0.5 log unit increase in lipophilicity vs. methyl-substituted analogs. Additionally, ¹⁹F NMR tracks metabolic degradation in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during Pd-catalyzed couplings for trifluoromethylpyridine derivatives?

  • Methodological Answer : Contradictions (e.g., low yields, regioselectivity issues) often stem from ligand choice, solvent polarity, or competing side reactions. Systematic optimization is key:
  • Ligand screening : Bulky ligands (e.g., dppb) improve selectivity in C-H arylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-couplings .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and adjust catalyst loading .

Q. What mechanistic insights guide the enantioselective synthesis of the (2R)-pyrrolidin-2-yl moiety?

  • Methodological Answer : Asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using chiral Ru catalysts (e.g., Noyori-type) achieves >90% ee. Computational modeling (DFT) of transition states helps design ligands that stabilize the (R)-configuration. For example, (R)-BINAP ligands induce steric control during imine reduction .

Q. How can researchers analyze and mitigate racemization during purification of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine?

  • Methodological Answer : Racemization occurs under acidic/basic conditions or high temperatures. Mitigation strategies include:
  • Low-temperature crystallization : Isolate the hydrochloride salt at 0–5°C to preserve stereochemistry .
  • Mild chromatographic conditions : Use neutral alumina instead of silica gel for flash chromatography .
  • In-line CD spectroscopy : Monitors ee during preparative HPLC .

Q. What strategies are effective for introducing functional groups to the pyridine ring without disrupting the trifluoromethyl or pyrrolidine moieties?

  • Methodological Answer :
  • Protecting groups : Temporarily block the pyrrolidine nitrogen with Boc groups during halogenation or nitration .
  • Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., amides) to regioselectively functionalize the pyridine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Pd-catalyzed syntheses of trifluoromethylpyridines?

  • Methodological Answer : Variations arise from differences in catalyst purity, solvent drying, or substrate ratios. Reproduce reactions under inert atmospheres (argon) with rigorously dried solvents. For example, achieved 82% yield using degassed toluene/MeOH/water (16:2:2 ratio), while moisture-sensitive conditions may lower yields .

Comparative Reactivity

Q. How does the reactivity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine differ from its 5-(piperidin-2-yl) analog?

  • Methodological Answer : The pyrrolidine’s smaller ring size increases ring strain, enhancing nucleophilicity at the nitrogen. Comparative kinetic studies show pyrrolidine derivatives undergo alkylation 3× faster than piperidine analogs. Steric effects also influence coupling reactions: piperidine’s bulkier structure reduces Pd-catalyzed arylation yields by ~20% .

Biological Activity Design

Q. What in vitro assays are suitable for evaluating the biological activity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET .
  • Cellular uptake studies : Use ¹⁹F NMR or LC-MS to quantify intracellular concentrations in HEK293 cells .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC .

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